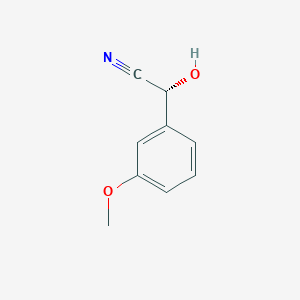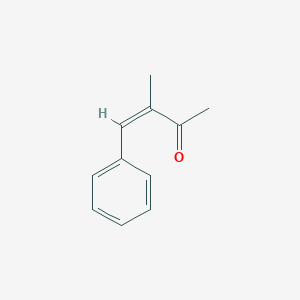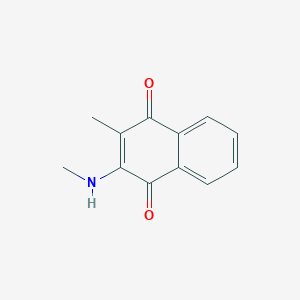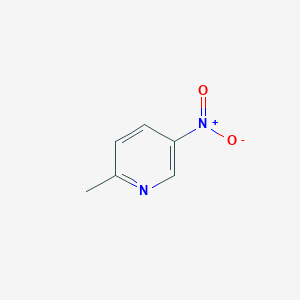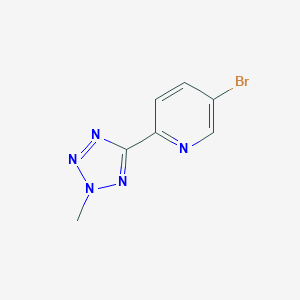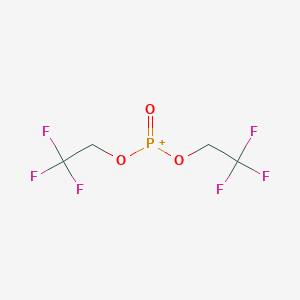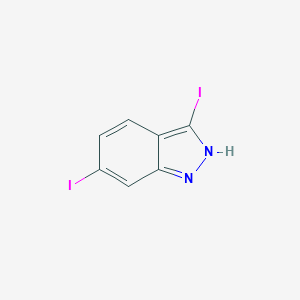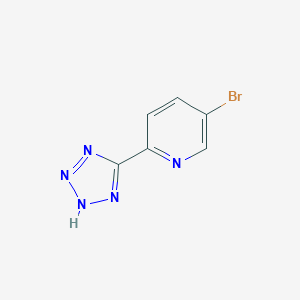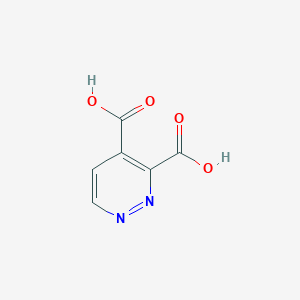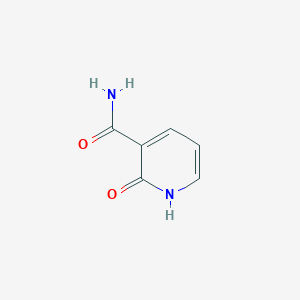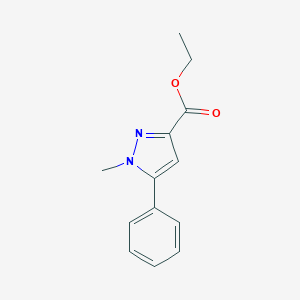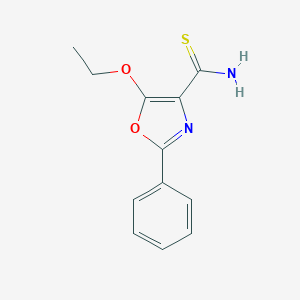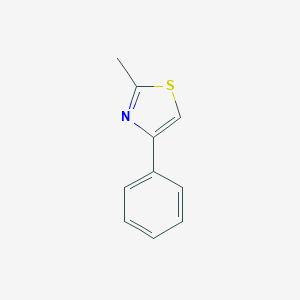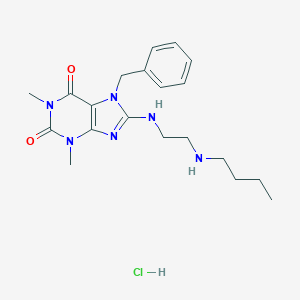
7-Benzyl-8-(2-n-butylaminoethyl)aminotheophylline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Benzyl-8-(2-n-butylaminoethyl)aminotheophylline hydrochloride is a synthetic derivative of theophylline, which is a naturally occurring compound found in tea leaves. Theophylline is known for its bronchodilator effects, making it a useful medication for treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). 7-Benzyl-8-(2-n-butylaminoethyl)aminotheophylline hydrochloride has been synthesized and studied for its potential use as a bronchodilator and for its effects on other physiological processes.
Mécanisme D'action
The mechanism of action of 7-Benzyl-8-(2-n-butylaminoethyl)aminotheophylline hydrochloride is similar to that of theophylline. It works by inhibiting the enzyme phosphodiesterase, which leads to an increase in cyclic AMP (cAMP) levels. This increase in cAMP causes relaxation of smooth muscles in the airways, leading to bronchodilation. The compound also has effects on platelet aggregation and cardiac function, although the exact mechanism of these effects is not fully understood.
Effets Biochimiques Et Physiologiques
In addition to its bronchodilator effects, 7-Benzyl-8-(2-n-butylaminoethyl)aminotheophylline hydrochloride has been shown to have other biochemical and physiological effects. It has been found to inhibit the release of histamine from mast cells, which is important in the treatment of allergic reactions. The compound has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory conditions such as asthma and 7-Benzyl-8-(2-n-butylaminoethyl)aminotheophylline hydrochloride.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-Benzyl-8-(2-n-butylaminoethyl)aminotheophylline hydrochloride in lab experiments is that it has been well-studied and its effects are well-understood. This makes it a useful tool for investigating the mechanisms of bronchodilation and other physiological processes. However, one limitation is that the compound is not commonly used in clinical practice, so its relevance to human disease may be limited.
Orientations Futures
There are several future directions for research on 7-Benzyl-8-(2-n-butylaminoethyl)aminotheophylline hydrochloride. One area of interest is its potential use in combination with other bronchodilators or anti-inflammatory agents for the treatment of respiratory conditions. Another area of interest is its effects on platelet aggregation and cardiac function, which may have implications for the treatment of cardiovascular disease. Finally, further research is needed to better understand the compound's effects on other physiological processes and its potential use in the treatment of other conditions.
Méthodes De Synthèse
The synthesis of 7-Benzyl-8-(2-n-butylaminoethyl)aminotheophylline hydrochloride involves several steps. The first step is the reaction of theophylline with benzyl chloride to form 7-benzyltheophylline. This compound is then reacted with 2-n-butylaminoethyl chloride to form 7-benzyl-8-(2-n-butylaminoethyl)theophylline. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Applications De Recherche Scientifique
7-Benzyl-8-(2-n-butylaminoethyl)aminotheophylline hydrochloride has been studied for its potential use as a bronchodilator, as well as for its effects on other physiological processes. One study found that the compound had a greater bronchodilator effect than theophylline alone in animal models of asthma. Other studies have investigated the compound's effects on smooth muscle relaxation, platelet aggregation, and cardiac function.
Propriétés
Numéro CAS |
130187-60-9 |
|---|---|
Nom du produit |
7-Benzyl-8-(2-n-butylaminoethyl)aminotheophylline hydrochloride |
Formule moléculaire |
C20H29ClN6O2 |
Poids moléculaire |
420.9 g/mol |
Nom IUPAC |
7-benzyl-8-[2-(butylamino)ethylamino]-1,3-dimethylpurine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C20H28N6O2.ClH/c1-4-5-11-21-12-13-22-19-23-17-16(18(27)25(3)20(28)24(17)2)26(19)14-15-9-7-6-8-10-15;/h6-10,21H,4-5,11-14H2,1-3H3,(H,22,23);1H |
Clé InChI |
HQGQMQAPAZRMQW-UHFFFAOYSA-N |
SMILES |
CCCCNCCNC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C.Cl |
SMILES canonique |
CCCCNCCNC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C.Cl |
Autres numéros CAS |
130187-60-9 |
Synonymes |
7-benzyl-8-(2-butylaminoethylamino)-1,3-dimethyl-purine-2,6-dione hydr ochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



